Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-
Description
Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-, abbreviated as PEPU, is a Pirkle-type chiral stationary phase (CSP) widely utilized in enantiomer separation via chromatography . Its structure comprises two key functional groups:
- Chiral moiety: The N-(1-phenylethyl) group provides enantioselectivity through π-π interactions and hydrogen bonding.
- Triethoxysilyl anchor: The N'-[3-(triethoxysilyl)propyl] group enables covalent bonding to silica surfaces, ensuring stability in chromatographic applications.
PEPU’s solvent interactions, particularly hydrogen bonding, dominate its performance. Molecular dynamics (MD) simulations and atomic force microscopy (AFM) studies reveal that surface hydrogen bonding in alcohol/water mixtures directly influences retention and separation efficiency .
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSRWGCXUDZTR-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)N[C@@H](C)C1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68959-21-7 | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- (CAS No. 68959-21-7) is a compound that integrates both organic and inorganic chemistry through its unique structure, which combines a urea moiety with a triethoxysilyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : C18H32N2O4Si
- Molecular Weight : 368.54 g/mol
- Structure : The compound features a phenylethyl group attached to a urea core, which is further connected to a triethoxysilyl propyl chain. This structure allows for versatile interactions with biological targets.
Anticancer Properties
Recent research has highlighted the potential of urea derivatives as anticancer agents. The diaryl urea structure is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that compounds similar to urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- exhibit significant antiproliferative effects against multiple cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 |
| Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | HCT-116 | TBD |
| Sorafenib | A549 | 2.12 |
The mechanism of action for these compounds often involves the formation of hydrogen bonds with target proteins, which can disrupt their normal function and lead to apoptosis in cancer cells .
Other Biological Activities
Apart from anticancer properties, urea derivatives have been noted for their antimicrobial and anti-inflammatory activities. The ability of these compounds to form hydrogen bonds allows them to interact effectively with various biological targets, including enzymes and receptors involved in inflammatory pathways .
Study on Solvation Dynamics
A theoretical and experimental study investigated the solvation dynamics of N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-urea in alcohol/water mixtures. The research utilized molecular dynamics simulations to analyze how this compound interacts within different solvent environments. Results indicated that hydrogen bonding at the surface significantly influences the interaction forces between molecules .
Industrial Applications
The compound's unique properties also make it suitable for industrial applications such as in coatings and adhesives where both organic and inorganic characteristics are beneficial. Its stability and reactivity in forming siloxane bonds enhance the durability of materials .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H32N2O4Si
- Molecular Weight : 368.54 g/mol
- Boiling Point : 471 °C
- Flash Point : 238.6 °C
- Density : 1.03 g/cm³
The compound features a phenylethyl group and a triethoxysilyl group linked by a urea moiety, which influences its reactivity and functional capabilities.
Materials Science
Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- is utilized in the synthesis of hybrid organic-inorganic materials. Its ability to form siloxane bonds through hydrolysis and condensation reactions allows for the enhancement of mechanical and thermal properties in composite materials.
Case Study : In a study on the mechanical properties of silica-based composites, the incorporation of this compound significantly improved tensile strength and thermal stability compared to traditional polymer matrices. This was attributed to the formation of robust siloxane networks that enhanced interfacial adhesion.
Surface Modification
This compound serves as an effective surface modifier for various substrates, improving characteristics such as adhesion, hydrophobicity, and chemical resistance. The triethoxysilyl group reacts with hydroxyl groups on surfaces to form covalent bonds.
Data Table: Surface Properties Enhancement
| Substrate Type | Treatment Method | Property Improved | Measurement Method |
|---|---|---|---|
| Glass | Coating with Urea-N-(1-phenylethyl) | Hydrophobicity | Water Contact Angle |
| Metal (Aluminum) | Silanization | Corrosion Resistance | Salt Spray Test |
| Polymer (PVC) | Surface Grafting | Adhesion Strength | Peel Test |
Biomedical Research
The compound is investigated for its potential in drug delivery systems. The triethoxysilyl group facilitates the attachment of therapeutic agents to silica-based carriers, promoting controlled release.
Case Study : Research demonstrated that nanoparticles functionalized with Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- exhibited enhanced loading capacity for anticancer drugs while maintaining stability in physiological conditions. This dual functionality promotes targeted delivery and minimizes systemic toxicity.
Catalysis
This compound acts as a precursor for synthesizing organosilicon catalysts with unique reactivity profiles. Its structural features allow it to participate in various catalytic reactions, including hydrolysis and condensation.
Data Table: Catalytic Activity Comparison
| Catalyst Type | Reaction Type | Activity Level |
|---|---|---|
| Urea-N-(1-phenylethyl)-N'-[3-triethoxysilyl] | Hydrolysis of Esters | High |
| Conventional Silica-based Catalyst | Hydrolysis of Esters | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Groups
N-(Benzyl)-N'-[3-(triethoxysilyl)propyl]urea
- Structure : Replaces the chiral 1-phenylethyl group with a benzyl moiety.
- Application: Used in molecularly imprinted polymers (MIPs) for detecting organophosphorus pesticides (e.g., phoxim).
- Key Differences :
N-(1-Methyl-3-oxo-3H-phenoxazin-7-yl)-N'-[3-(triethoxysilyl)propyl]urea
- Structure: Incorporates a phenoxazine-derived aromatic group.
- Application : Fluorescent probes or sensors (exact application unspecified).
- Key Differences :
Analogues with Modified Silyl Groups
N-(1-Phenylethyl)-N'-[3-(diethoxymethylsilyl)propyl]urea
- Structure : Replaces triethoxysilyl with diethoxymethylsilyl.
- Application : Enantiomer separation in supercritical fluid chromatography (SFC).
- Key Differences: Reduced ethoxy groups decrease surface binding stability but improve solubility in non-polar solvents. Comparable enantioselectivity to PEPU in SFC, suggesting minor silyl modifications retain chiral recognition .
N-Octadecyl-N'-[3-(trimethoxysilyl)propyl]urea
- Structure : Substitutes triethoxysilyl with trimethoxysilyl and replaces 1-phenylethyl with octadecyl.
- Application : Hydrophobic coatings or stationary phases.
- Key Differences :
Functional Analogues in Sensing and Material Science
S-Doped Organosilica Nanodots (S-OSiNDs)
- Structure : Derived from urea and bis[3-(triethoxysilyl)propyl]tetrasulfide.
- Application : Fluorescent sensors for metal ions and cell discrimination.
- Key Differences: Incorporates sulfur for luminescence (PLQY = 13.4%), unlike non-fluorescent PEPU. Lacks chiral selectivity but excels in biocompatibility and multi-analyte detection .
N-(D-Mannose)-N'-(3-(triethoxysilyl)propyl)urea
- Structure : Combines triethoxysilyl with a sugar moiety.
- Application : Targeted drug delivery or bioimaging.
- Key Differences: Mannose enables glycan-specific binding, expanding utility in biomedical fields. Reduced thermal stability due to sugar degradation limits high-temperature applications .
Data Table: Comparative Analysis of PEPU and Analogues
Research Findings and Trends
- Hydrogen Bonding Dominance: PEPU’s separation efficiency relies on surface H-bonding, which is tunable via solvent composition (e.g., methanol/water ratios) .
- Silyl Group Impact : Triethoxysilyl provides superior silica binding, while trimethoxysilyl or diethoxymethylsilyl modifications trade stability for solubility .
- Chiral vs. Non-Chiral Analogues: Chiral moieties (e.g., 1-phenylethyl) are critical for enantiomer separation, whereas non-chiral analogues excel in sensing or material science .
Preparation Methods
Patent Method from CN104628760A
The most well-documented synthesis of urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- is described in the Chinese patent CN104628760A. This method emphasizes efficiency and scalability, employing a two-step reaction sequence under nitrogen protection:
-
Dehydration of Urea :
Urea is first subjected to component distillation with dehydrated alcohol (ethanol) to reduce its water content below 0.03%. Concurrently, ethanol is recovered for reuse, achieving a residual water content of 0.2%. -
Condensation Reaction :
Dehydrated urea and aminopropyl triethoxysilane are combined in a 1:3.68 weight ratio under nitrogen atmosphere. The mixture is heated to 120–130°C (optimal: 125°C) and stirred for 4 hours at normal pressure. A subsequent vacuum phase (-0.09 MPa) is applied for an additional 4 hours to drive the reaction to completion. -
Product Isolation :
The crude product is cooled to 45–50°C and dissolved in anhydrous methanol to yield a solution with 0–80% methanol content. This step ensures stability and facilitates handling for downstream applications.
Key Reaction Parameters
Reaction Conditions and Optimization
The patent highlights critical factors influencing reaction efficiency:
-
Moisture Control : Residual water in urea or aminopropyl triethoxysilane leads to hydrolysis of triethoxysilyl groups, reducing yield. Dehydration of urea to <0.03% water content is essential.
-
Temperature : Elevated temperatures (125–130°C) accelerate the condensation but require precise control to avoid side reactions such as polymerization. The optimal range balances reaction rate and product stability.
-
Vacuum Application : Post-normal-pressure reaction, vacuum distillation removes volatile byproducts (e.g., unreacted aminopropyl triethoxysilane), achieving a final product purity of >97%.
Byproduct Management
Industrial-Scale Production Considerations
For large-scale manufacturing, the patent proposes a continuous flow system to enhance reproducibility and reduce batch-to-batch variability. Key adaptations include:
-
Automated Feedstock Delivery : Ensures precise urea-to-aminopropyl triethoxysilane ratios.
-
In-Line Monitoring : Real-time GC or HPLC analysis to track reaction progress and adjust parameters dynamically.
-
Solvent Recovery : Methanol is recycled via fractional distillation, reducing waste and production costs.
Purification and Characterization
Purification Techniques
Post-synthesis purification involves:
-
Vacuum Distillation : Removes residual aminopropyl triethoxysilane (1.7–1.8% unreacted).
-
Methanol Recrystallization : Enhances purity by precipitating polymeric impurities.
Analytical Validation
| Method | Purpose | Results |
|---|---|---|
| Gas Chromatography | Quantify unreacted silane | <1.8% residual silane |
| Acid-Base Titration | Determine amine value | 0.15–0.16% |
| GPC | Assess polymer content | <0.2% |
Comparative Analysis with Related Urea Derivatives
Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- shares structural similarities with other silane-functionalized ureas, but its chiral center (from the 1-phenylethyl group) imparts distinct reactivity:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via urea linkage formation between 1-phenylethylamine and 3-(triethoxysilyl)propyl isocyanate. A coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst is typically employed in inert solvents (e.g., dichloromethane or toluene) under reflux . Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield. Characterization via NMR and IR spectroscopy confirms successful synthesis.
Q. How is Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- characterized structurally and functionally post-synthesis?
- Methodology : Structural confirmation requires H/C NMR to identify urea NH protons (δ 6.5–7.5 ppm) and triethoxysilyl groups (δ 1.2–3.8 ppm). Fourier-transform infrared spectroscopy (FT-IR) validates urea C=O stretches (~1640–1680 cm) and Si-O-Si vibrations (~1000–1100 cm). Mass spectrometry (LC-MS/HRMS) determines molecular weight accuracy .
Q. What are the primary applications of this compound in chemical and materials research?
- Applications :
- Chemical : Acts as a building block for hybrid organic-inorganic polymers due to its triethoxysilyl group, enabling sol-gel processing for silica-based composites .
- Materials : Used in surface functionalization of nanoparticles or mesoporous silica for controlled drug delivery systems .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this urea derivative?
- Methodology : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates and transition states to identify energetically favorable pathways. Reaction path searches predict optimal conditions (e.g., solvent effects, catalyst interactions) to reduce trial-and-error experimentation . For example, simulations of isocyanate-amine coupling can pinpoint steric or electronic barriers in urea formation.
Q. What strategies resolve contradictions in biological activity data across derivative studies?
- Approach : Discrepancies in enzyme inhibition or cytotoxicity may arise from substituent effects (e.g., phenyl vs. pyridyl groups). Systematic SAR (structure-activity relationship) studies with controlled variations (e.g., triethoxysilyl chain length) isolate contributing factors. Bioactivity assays under standardized conditions (pH, temperature) minimize variability .
Q. How does the triethoxysilyl moiety enhance performance in hybrid materials or coatings?
- Mechanistic Insight : The triethoxysilyl group undergoes hydrolysis-condensation to form siloxane networks, improving adhesion to inorganic substrates (e.g., glass, metals). This property is leveraged in anti-corrosion coatings or bioactive scaffolds, where the urea group provides hydrogen-bonding sites for functionalization .
Q. What challenges arise in scaling up synthesis while maintaining high purity?
- Challenges & Solutions : Scaling from lab to pilot plant risks side reactions (e.g., oligomerization). Continuous flow reactors with inline purification (e.g., scavenger resins) improve reproducibility. Automated process control (temperature, flow rate) ensures consistent product quality .
Q. How can derivatives of this compound be designed for selective enzyme inhibition?
- Design Strategy : Molecular docking studies identify key binding interactions between the urea core and enzyme active sites (e.g., kinases, proteases). Substituent modifications (e.g., fluorinated phenyl groups) enhance hydrophobic interactions or hydrogen bonding. In vitro assays validate selectivity against off-target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
